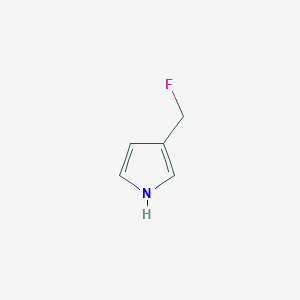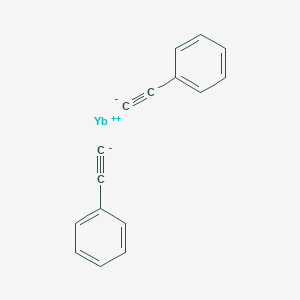
ethynylbenzene;ytterbium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethynylbenzene;ytterbium(2+) typically involves the reaction of ethynylbenzene with a ytterbium(2+) salt. One common method is to dissolve ethynylbenzene in an organic solvent, such as tetrahydrofuran (THF), and then add a solution of ytterbium(2+) chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of ethynylbenzene;ytterbium(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Ethynylbenzene;ytterbium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: The compound can be reduced to form ethylbenzene derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated and nitrated ethynylbenzene derivatives.
科学研究应用
Ethynylbenzene;ytterbium(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.
作用机制
The mechanism of action of ethynylbenzene;ytterbium(2+) involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The ytterbium(2+) ion can coordinate with ligands, stabilizing reactive intermediates and facilitating catalytic processes. The combination of these two components allows the compound to participate in a wide range of chemical reactions and exhibit unique properties.
相似化合物的比较
Ethynylbenzene;ytterbium(2+) can be compared with other similar compounds, such as:
Ethynylbenzene: Lacks the ytterbium(2+) ion, resulting in different reactivity and applications.
Ytterbium(2+) chloride: Does not contain the ethynylbenzene moiety, limiting its use in organic synthesis.
Phenylacetylene: Similar to ethynylbenzene but without the ytterbium(2+) ion, leading to different chemical behavior.
The uniqueness of ethynylbenzene;ytterbium(2+) lies in the combination of the ethynylbenzene moiety and the ytterbium(2+) ion, which imparts distinct properties and expands its range of applications.
属性
CAS 编号 |
66080-21-5 |
|---|---|
分子式 |
C16H10Yb |
分子量 |
375.3 g/mol |
IUPAC 名称 |
ethynylbenzene;ytterbium(2+) |
InChI |
InChI=1S/2C8H5.Yb/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI 键 |
XDLJBYXVDIGEDX-UHFFFAOYSA-N |
规范 SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Yb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


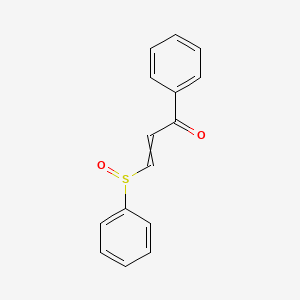



![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
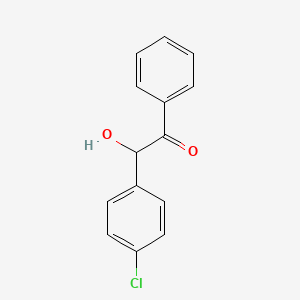
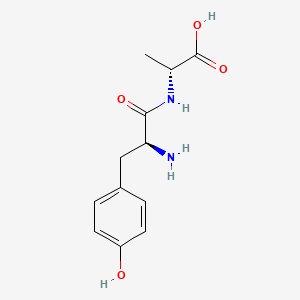
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

